molecular formula C16H25N3O B6071398 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine

1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine

Cat. No. B6071398
M. Wt: 275.39 g/mol
InChI Key: CPYZBNBOVBIAEN-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine (4-MPP) is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively studied for its pharmacological properties and has shown promising results in various studies.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine has been extensively studied for its potential applications in various research fields such as neuroscience, psychiatry, and pharmacology. It has been shown to exhibit high affinity and selectivity for the serotonin receptor 5-HT1A, which makes it a potential candidate for the treatment of anxiety and depression. In addition, 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine has also been studied for its potential antipsychotic effects and has shown promising results in animal models.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine involves the activation of the serotonin receptor 5-HT1A. This receptor is involved in various physiological processes such as mood regulation, cognition, and anxiety. The activation of this receptor by 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine results in the modulation of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine have been extensively studied in various animal models. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, it has also been shown to modulate various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in various physiological and pathological conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine in lab experiments include its high affinity and selectivity for the serotonin receptor 5-HT1A, which makes it a potential candidate for the treatment of various neuropsychiatric disorders. In addition, its well-defined mechanism of action and biochemical effects make it an ideal compound for studying the underlying mechanisms of various neuropsychiatric disorders.
The limitations of using 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine in lab experiments include its potential toxicity and side effects, which need to be carefully monitored. In addition, the availability and cost of the compound may also pose a challenge for researchers.

Future Directions

The future directions for the research on 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine include further studies on its potential applications in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia. In addition, the development of novel analogs and derivatives of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine with improved pharmacological properties and reduced side effects is also an area of interest. Furthermore, the elucidation of the underlying mechanisms of action of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine and its potential interactions with other neurotransmitter systems is also an area of future research.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine involves the reaction of 4-methoxybenzaldehyde and 1-(3-piperidinyl) piperazine in the presence of a catalyst. The reaction results in the formation of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine as a white solid with a melting point of 114-116°C. The purity of the compound can be determined using various analytical techniques such as NMR, HPLC, and GC-MS.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-piperidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-20-16-6-4-14(5-7-16)18-9-11-19(12-10-18)15-3-2-8-17-13-15/h4-7,15,17H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZBNBOVBIAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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